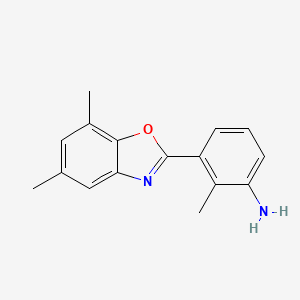

3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine

Description

3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine (CAS: 293737-76-5) is a benzoxazole derivative characterized by a phenylamine core substituted with a 5,7-dimethyl-benzoxazol-2-yl group at position 3 and a methyl group at position 2 of the aromatic ring . Benzoxazole derivatives are widely studied for their photophysical properties, biological activity (e.g., enzyme inhibition), and applications in materials science. The compound’s structure enables π-π stacking interactions and hydrogen bonding, which are critical for its functional behavior.

Properties

IUPAC Name |

3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-9-7-10(2)15-14(8-9)18-16(19-15)12-5-4-6-13(17)11(12)3/h4-8H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERFELCFNLFVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine typically involves the condensation of 2-amino-5,7-dimethylbenzooxazole with 2-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.

Scientific Research Applications

3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

4-(5,7-Dimethyl-benzooxazol-2-yl)-phenylamine (CAS: sc-314825)

- Structural Differences : The benzoxazolyl group is at position 4 of the phenyl ring, and the methyl substituent at position 2 is absent .

- Biological Activity: Positional isomerism can alter binding affinity. For example, in enzyme inhibition assays, meta-substituted analogs (e.g., 293737-76-5) often show higher activity than para-substituted counterparts due to better alignment with active sites .

[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amine

- Structural Differences : The benzoxazolyl group is at position 5 of the phenyl ring, differing from the position 3 substitution in 293737-76-5 .

- Impact on Properties :

- Electron Density : The para-substituted benzoxazole in this analog may enhance electron delocalization, affecting photoluminescence properties.

Functional Group Variations

[3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]amine

Structural and Crystallographic Insights

- Crystallography: Tools like SHELXL and ORTEP-3 () enable precise determination of bond lengths and angles. For example, the 2-methyl group in 293737-76-5 likely induces a torsional angle between the benzoxazole and phenyl rings, reducing planarity compared to non-methylated analogs .

Tabulated Comparison of Key Properties

Biological Activity

3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant effects based on diverse research findings.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. A study involving multiple benzoxazole derivatives showed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Bacillus subtilis | 12 µg/mL |

| 2 | Escherichia coli | Not active |

| 3 | Candida albicans | 15 µg/mL |

Anticancer Potential

The cytotoxic effects of benzoxazole derivatives have been extensively studied. A significant finding is that many compounds show higher toxicity towards cancer cells compared to normal cells, suggesting their potential as anticancer agents. For instance, compounds were tested against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results indicated that certain derivatives could selectively induce apoptosis in cancer cells while sparing healthy cells .

Case Study: Cytotoxicity Assessment

In a recent study, the cytotoxicity of this compound was evaluated against several cancer cell lines. The compound exhibited an IC50 value of approximately 18 µM in MCF-7 cells, demonstrating significant anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is closely related to their chemical structure. Research has established that modifications at specific positions on the benzoxazole ring can enhance or diminish biological activity. For example, the presence of electron-donating groups at certain positions significantly increased antibacterial potency .

Table 2: Structure-Activity Relationship Insights

| Compound ID | Substituent Type | Activity Level |

|---|---|---|

| A | Electron-donating | High |

| B | Electron-withdrawing | Low |

| C | No substituent | Moderate |

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways relevant to microbial growth or cancer cell proliferation. For instance, some studies suggest that benzoxazole derivatives inhibit tyrosinase activity, which is crucial in melanin production and may have implications for skin-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.